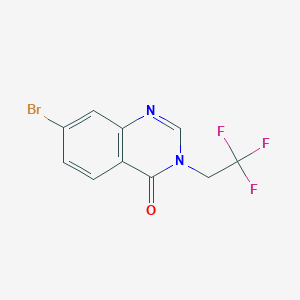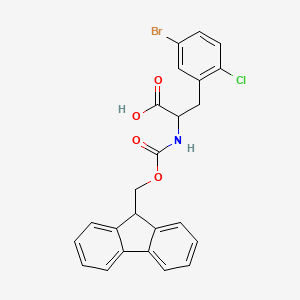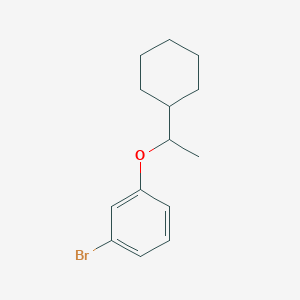
2-Bromo-3-(difluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(difluoromethyl)thiophene is an organobromine compound with the molecular formula C5H3BrF2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)thiophene typically involves the bromination of 3-(difluoromethyl)thiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-(difluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or lithium diisopropylamide (LDA) in polar aprotic solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds or other complex organic molecules.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Aplicaciones Científicas De Investigación
2-Bromo-3-(difluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the difluoromethyl group.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(difluoromethyl)thiophene in biological systems involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
2-Bromothiophene: Lacks the difluoromethyl group, making it less lipophilic and potentially less active in biological systems.
3-(Difluoromethyl)thiophene: Does not have the bromine atom, limiting its use in certain substitution and coupling reactions.
2-Chloro-3-(difluoromethyl)thiophene: Similar structure but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-Bromo-3-(difluoromethyl)thiophene is unique due to the presence of both the bromine and difluoromethyl groups. This combination allows for a wide range of chemical transformations and enhances its potential biological activity, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H3BrF2S |
|---|---|
Peso molecular |
213.05 g/mol |
Nombre IUPAC |
2-bromo-3-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H3BrF2S/c6-4-3(5(7)8)1-2-9-4/h1-2,5H |
Clave InChI |
GNYIGOHSSDEQGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)






